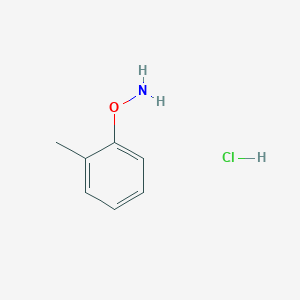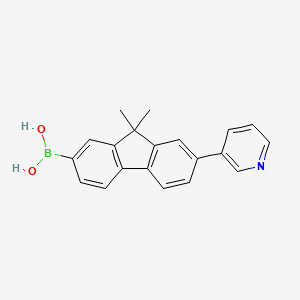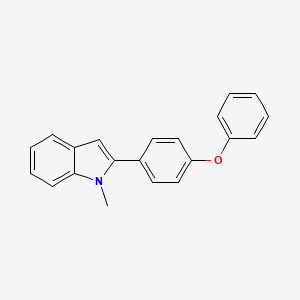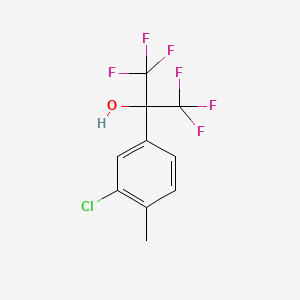
2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a hexafluoroisopropanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 3-chloro-4-methylphenyl derivatives with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the production efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol exerts its effects involves interactions with molecular targets and pathways. The chloro and hexafluoroisopropanol groups contribute to its reactivity and ability to interact with various biological molecules. These interactions can influence cellular processes and biochemical pathways, making the compound valuable for research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: An organic building block containing an isocyanate group, used in the synthesis of urea compounds.
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: A compound synthesized using 3-chloro-4-methylaniline and characterized by its unique structural properties.
Uniqueness
2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to the presence of both chloro and hexafluoroisopropanol groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H7ClF6O |
|---|---|
Peso molecular |
292.60 g/mol |
Nombre IUPAC |
2-(3-chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H7ClF6O/c1-5-2-3-6(4-7(5)11)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3 |
Clave InChI |
DFKGMQNAOHISDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


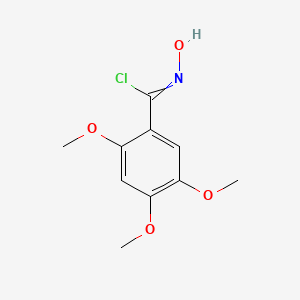

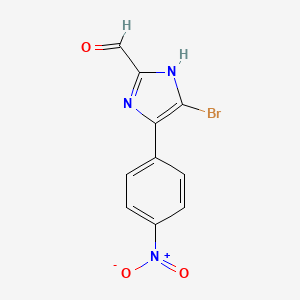

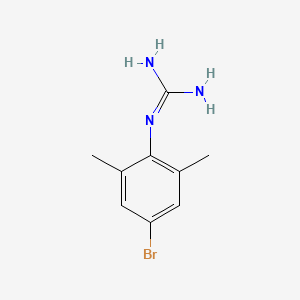

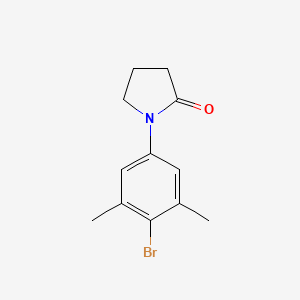
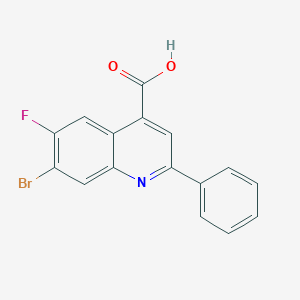
![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)
